molecular formula C17H22FN5O3S B2854245 N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1448031-42-2

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2854245
CAS No.: 1448031-42-2
M. Wt: 395.45
InChI Key: FEJGAEQKMUHANN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Imidazole Sulfonamide Moiety: The imidazole sulfonamide group is attached through a sulfonation reaction, where the imidazole ring is sulfonated using reagents like chlorosulfonic acid, followed by coupling with the piperidine derivative.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially reducing the sulfonamide group to a sulfonic acid derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound can be used in studies involving enzyme inhibition, receptor binding, and as a probe for understanding biological pathways.

Medicine

In medicine, N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological targets is required.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imidazole sulfonamide moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3S/c1-22-11-16(19-12-22)27(25,26)20-10-13-6-8-23(9-7-13)17(24)21-15-4-2-14(18)3-5-15/h2-5,11-13,20H,6-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJGAEQKMUHANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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